Propargyl-PEG4-amine

Catalog No.
S540332
CAS No.
1013921-36-2
M.F
C11H21NO4
M. Wt
231.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-amine

CAS Number

1013921-36-2

Product Name

Propargyl-PEG4-amine

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C11H21NO4

Molecular Weight

231.29

InChI

InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2

InChI Key

QDLPAHLHHBCWOW-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-amine

Description

The exact mass of the compound Propargyl-PEG4-amine is 231.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PROTAC Linker: Facilitating Targeted Protein Degradation

Propargyl-PEG4-amine functions as a vital component in the design of Proteolysis-Targeting Chimeras (PROTACs) []. PROTACs are bifunctional molecules containing two key domains connected by a linker. One domain binds to a specific protein of interest (POI), while the other interacts with an E3 ubiquitin ligase []. E3 ligases are cellular enzymes that tag proteins with ubiquitin, a molecule that flags proteins for degradation by the proteasome – the cell's disposal unit [].

Propargyl-PEG4-amine acts as the linker molecule within a PROTAC. The key advantage of this linker lies in its bifunctional nature. It possesses two key chemical groups:

  • Propargyl Group: This group facilitates the formation of a strong and specific linkage with azide-containing molecules via a reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. CuAAC is a powerful technique in bioconjugation, allowing researchers to efficiently connect the linker to various moieties.
  • Amine Group: The amine group enables conjugation to other functionalities present on the targeting moiety of the PROTAC. This can involve reactions with carboxylic acids, activated NHS esters, or carbonyls [].

By strategically attaching the targeting moiety and E3 ligase recognition domain to the appropriate ends of the linker using these functionalities, researchers can design PROTACs that selectively recruit specific proteins for degradation by the proteasome. This targeted protein degradation approach holds immense potential for developing novel therapeutic strategies [].

Advantages of Propargyl-PEG4-amine as a Linker

Propargyl-PEG4-amine offers several advantages as a linker in PROTAC design:

  • Versatility: The presence of both the propargyl and amine groups allows for conjugation with a broad range of targeting moieties and E3 ligase recognition domains [, ].
  • Stability: The PEG (polyethylene glycol) spacer within the molecule imparts stability and water solubility to the linker, crucial properties for functioning within the cellular environment [].
  • Click Chemistry Compatibility: The ability to undergo CuAAC allows for efficient and reliable conjugation under mild reaction conditions, minimizing potential side reactions that could compromise the integrity of the PROTAC.

Propargyl-PEG4-amine is a specialized polyethylene glycol derivative characterized by its terminal alkyne group (-C≡C) and an amino group (-NH2). This compound, with the chemical formula C₁₁H₂₁NO₄ and a molecular weight of 231.3 g/mol, serves as a versatile linker in bioconjugation and drug delivery applications. The presence of the alkyne group allows for selective conjugation reactions, particularly through click chemistry techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

  • Click Chemistry: The terminal alkyne group can react with azides in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
  • Amide Bond Formation: The amino group allows for the formation of amide bonds with activated carboxylic acids, facilitating the attachment of various biomolecules or functional groups .
  • Polymerization Reactions: Propargyl-PEG4-amine can also be utilized in polymerization reactions to create more complex polymer structures, enhancing its utility in material science .

The biological activity of Propargyl-PEG4-amine primarily stems from its ability to enhance drug delivery systems. By facilitating targeted delivery through bioconjugation, this compound can improve the efficacy of therapeutic agents while minimizing side effects. Its biocompatibility and solubility make it suitable for various biological applications, including cell culture and drug release studies .

Synthesis of Propargyl-PEG4-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available polyethylene glycol derivatives.
  • Alkynylation: The introduction of the alkyne functional group is achieved through established alkynylation techniques, often involving reagents that facilitate the formation of terminal alkynes.
  • Amine Functionalization: The amino group is introduced either during the initial synthesis or as a post-synthetic modification, allowing for further functionalization .

Propargyl-PEG4-amine has a wide range of applications, including:

  • Bioconjugation: It serves as a linker for attaching biomolecules such as proteins, peptides, and nucleic acids to surfaces or nanoparticles .
  • Drug Delivery Systems: Its role in creating PEGylated liposomes and nanoparticles enhances the targeting precision of therapeutic agents .
  • Material Science: The compound is used in developing new materials with specific functionalities due to its reactive alkyne and amino groups .

Interaction studies involving Propargyl-PEG4-amine focus on its reactivity with various biomolecules through click chemistry. These studies assess how effectively Propargyl-PEG4-amine can conjugate with azide-functionalized molecules under physiological conditions. Additionally, research explores its compatibility with different drug formulations to determine optimal conditions for therapeutic applications .

Several compounds share structural similarities with Propargyl-PEG4-amine, each offering unique properties:

Compound NameFunctional GroupsUnique Features
Alkyne-PEG4-acidAlkyne, Carboxylic AcidUsed for bioconjugation via amide bond formation
Azide-PEG4-aminoAzide, AmineFacilitates click reactions with alkyne linkers
Methoxy PEGMethoxy GroupEnhances solubility but lacks reactive functionality
Maleimide PEGMaleimideReacts specifically with thiols
Hydroxyl PEGHydroxylProvides hydrophilicity without reactive sites

Propargyl-PEG4-amine stands out due to its dual reactivity—enabling both click chemistry through its alkyne group and further functionalization via its amino group. This versatility makes it particularly valuable in drug delivery and bioconjugation applications compared to other PEG derivatives that may lack one or both functionalities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Exact Mass

231.1471

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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